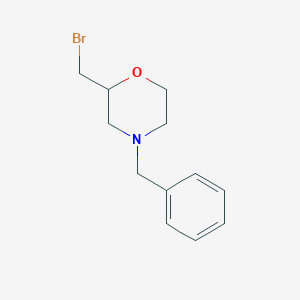

4-Benzyl-2-(bromomethyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

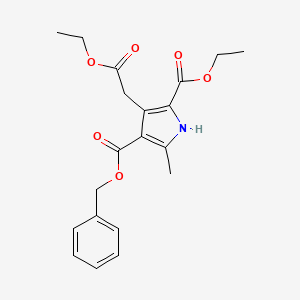

4-Benzyl-2-(bromomethyl)morpholine is a chemical compound with the CAS Number: 306935-00-2 . It has a molecular weight of 270.17 . The IUPAC name for this compound is 4-benzyl-2-(bromomethyl)morpholine .

Molecular Structure Analysis

The InChI code for 4-Benzyl-2-(bromomethyl)morpholine is 1S/C12H16BrNO/c13-8-12-10-14 (6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

4-Benzyl-2-(bromomethyl)morpholine is a solid at ambient temperature . It has a flash point of 134-136/0.5mm .Applications De Recherche Scientifique

Synthesis of cis-3,5-disubstituted morpholine derivatives : The novel synthesis of cis-3,5-di(bromomethyl)-4-tert-butylmorpholine was achieved through an electrophile-induced ring closure. This morpholine derivative has been used as a substrate for further synthesis, demonstrating its utility in organic synthesis (D’hooghe et al., 2006).

Morpholinium ionic liquids : A study synthesized a series of 4-benzyl-4-methylmorpholinium salts, demonstrating their potential as new biomass solvents. These ionic liquids with various anions exhibit moderate or low toxicity, showcasing the versatility of morpholine derivatives in creating environmentally friendly solvents (Pernak et al., 2011).

Synthesis of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones : Morpholine derivatives were used in the synthesis of various cyclic derivatives. This highlights the role of morpholine compounds in the synthesis of potentially pharmacologically active substances (Jagodziński et al., 2000).

Synthesis of novel morpholine conjugated benzophenone analogues : These derivatives exhibit anti-proliferative activity against various neoplastic cells. This underscores the potential of morpholine derivatives in the development of anticancer drugs (Al‐Ghorbani et al., 2017).

Synthesis of biodegradable polyesteramides : Morpholine-2,5-dione derivatives with different functional groups were prepared, demonstrating the application of morpholine derivatives in the field of biodegradable polymers (Veld et al., 1992).

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger” under the GHS05 classification . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Orientations Futures

Propriétés

IUPAC Name |

4-benzyl-2-(bromomethyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDNAFJDFGPLGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380012 |

Source

|

| Record name | 4-benzyl-2-(bromomethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-2-(bromomethyl)morpholine | |

CAS RN |

306935-00-2 |

Source

|

| Record name | 2-(Bromomethyl)-4-(phenylmethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-benzyl-2-(bromomethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)